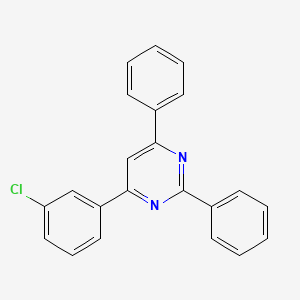![molecular formula C17H20ClN3O4S2 B2937384 (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 1396843-89-2](/img/structure/B2937384.png)
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a synthetic organic compound. Its intricate structure combines multiple functional groups and molecular fragments, making it interesting for diverse applications in medicinal chemistry and drug development.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis typically begins with the formation of the azetidine ring, often a key intermediate, before coupling with other complex fragments. One possible synthetic route involves:
Step 1: Synthesis of 4-Chlorobenzo[d]thiazole derivatives through condensation reactions.
Step 2: Formation of azetidine intermediates via azetidinone synthesis.
Step 3: Coupling reactions to link the azetidine with the piperidine derivative under specific reaction conditions (e.g., temperature, solvent).
Industrial Production Methods:
Industrial synthesis involves scalable and efficient methods, including:
High-pressure reactors for the synthesis of the thiazole core.
Continuous flow chemistry to enhance reaction throughput.
Catalysis, possibly using metal catalysts, to streamline reaction pathways.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, often catalyzed by peroxides.
Reduction: Reduction reactions can target specific functional groups like the sulfonyl group.
Substitution: Commonly undergoes nucleophilic and electrophilic substitutions, especially involving the chloro and thiazole parts.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: Base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) conditions, organic solvents like dichloromethane.
Major Products Formed:
Oxidized derivatives with altered activity.
Reduced derivatives with modified properties.
Substituted products, possibly altering biological activity.
科学研究应用
The compound has notable research applications in various fields:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its interaction with enzymes and proteins.
Medicine: Potential therapeutic uses due to its structural complexity, possibly in the development of anti-cancer, anti-inflammatory, or CNS-active drugs.
Industry: Used in the development of advanced materials and pharmaceuticals.
作用机制
Mechanism:
The compound’s mechanism of action is largely dependent on its ability to interact with biological targets, such as enzymes or receptors, altering their function.
Molecular Targets and Pathways:
Enzyme Inhibition: May inhibit specific enzymes by binding to their active sites.
Receptor Modulation: Could modulate receptor activity, impacting cellular signaling pathways.
Pathways: Involves pathways like apoptosis, inflammation, or neurotransmission.
相似化合物的比较
(4-Chlorobenzo[d]thiazol-2-yl)oxy derivatives: Share structural similarities but differ in pharmacological profiles.
Azetidinone-based compounds: Have different biological activities.
Piperidine derivatives: Also explored for medicinal chemistry applications.
There you go! A deep dive into the fascinating world of (3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone. Anything you'd like to explore further?
属性
IUPAC Name |
[3-[(4-chloro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O4S2/c1-27(23,24)21-7-5-11(6-8-21)16(22)20-9-12(10-20)25-17-19-15-13(18)3-2-4-14(15)26-17/h2-4,11-12H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJWZNJULXCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=NC4=C(S3)C=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
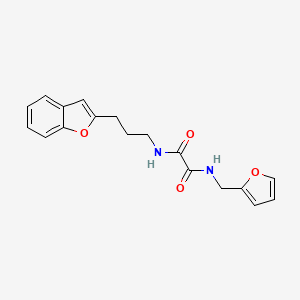
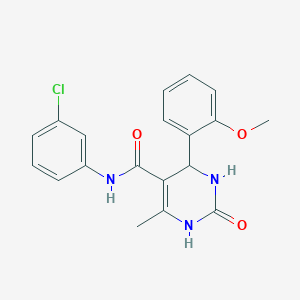
![2-(benzylsulfanyl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2937306.png)
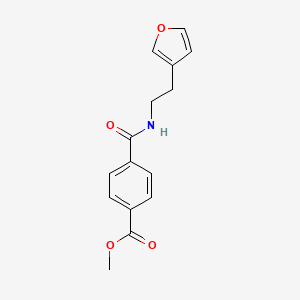
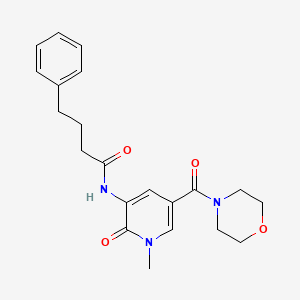
![Ethyl[(3-fluoro-4-methoxyphenyl)methyl]amine](/img/structure/B2937311.png)
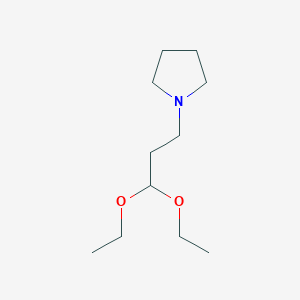
![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2937314.png)
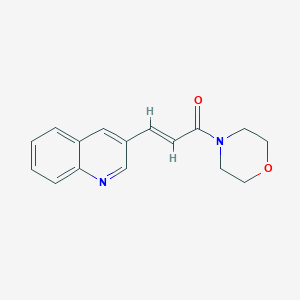

![7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole](/img/structure/B2937317.png)
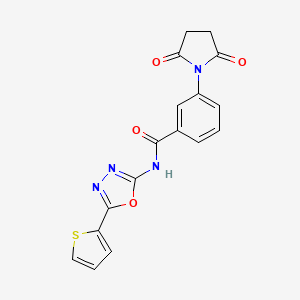
![N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2937323.png)
